Amino-PEG5-acid

Vue d'ensemble

Description

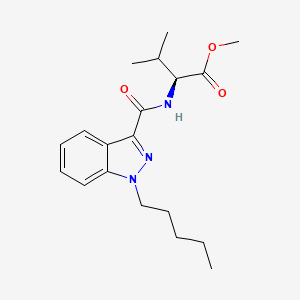

Amino-PEG5-acid is a PEG compound with an amino group and a terminal carboxylic acid group . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Synthesis Analysis

While specific synthesis methods for Amino-PEG5-acid were not found in the search results, general methods for synthesizing PEG compounds involve using reagents that selectively react with the amino group . Pre-column derivatization methods are commonly used, where the amino acids are derivatized before injection, and then the reaction products are separated and detected .Chemical Reactions Analysis

Amino-PEG5-acid, like other amino acids, can undergo various chemical reactions. For instance, the amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

Amino-PEG5-acid has a molecular weight of 309.4 . It is soluble in water, DMSO, DCM, and DMF . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

1. Enhanced Imaging Probes

Amino-PEG5-acid has been used to improve the properties of imaging probes. For example, XTEN, a hydrophilic polypeptide, was developed as an alternative to PEGylation to prolong blood circulation of imaging probes like annexin A5 (AnxA5), which is used for apoptosis detection. XTEN-AnxA5 demonstrated longer blood half-life and higher tumor accumulation in mice compared to unmodified AnxA5, enhancing its utility as an imaging reagent (Haeckel et al., 2014).

2. Protein Therapeutics Optimization

Amino-PEG5-acid plays a role in the optimization of protein therapeutics. The incorporation of nonnative amino acids into human growth hormone (hGH), followed by site-specific conjugation with PEG, led to the creation of hGH variants with improved pharmacodynamics and reduced injection frequency, highlighting its potential in enhancing protein-based therapies (Cho et al., 2011).

3. Site-Specific PEGylation Techniques

Amino-PEG5-acid is integral in site-specific PEGylation methods, which aim to target specific amino acids for the attachment of PEG. These methods have led to improvements in the pharmacokinetics and stability of peptide and protein therapeutics while retaining their bioactivity (Nischan & Hackenberger, 2014).

4. Targeted Cancer Therapy

PEGylation using amino-PEG5-acid has been employed in designing targeted drug delivery systems for cancer therapy. For instance, lactobionic acid-modified dendrimers with PEG spacers have shown enhanced targeting and therapeutic efficacy against liver cancer cells (Fu et al., 2014).

5. Development of Biocompatible Micelles

Amino-PEG5-acid contributes to the development of biocompatible and biodegradable micelles for drug delivery. These micelles, made from α-amino acid-based poly(disulfide urethane)s and PEG, have demonstrated effectiveness in triggered intracellular drug release, particularly for anticancer therapies (Lu et al., 2015).

6. Gene Therapy Applications

In gene therapy, amino-PEG5-acid plays a role in enhancing the stability and delivery of siRNA. PEG-modified dendrimers have been used to create nanoassemblies that show excellent gene silencing efficacy and serum resistance, crucial for effective gene therapy treatments (Liu et al., 2020).

Safety And Hazards

Orientations Futures

Amino-PEG5-acid, as a PEG compound, has potential applications in various fields. For instance, PEG compounds are gaining attention in the development of peptide drugs . Moreover, PEG compounds with an amino group and a terminal carboxylic acid group, like Amino-PEG5-acid, can be used for the PEGylation of solid particles to create hydrophilic and reactive surfaces with no non-specific binding issues .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO7/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h1-12,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYIBTVLGAIXDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG5-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

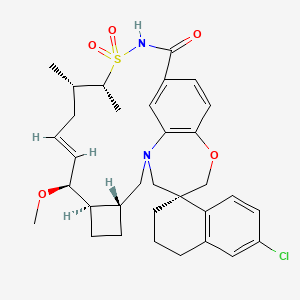

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)

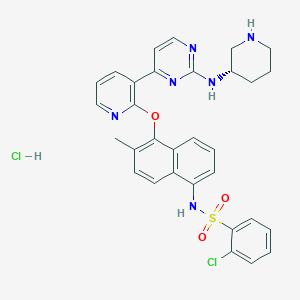

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)

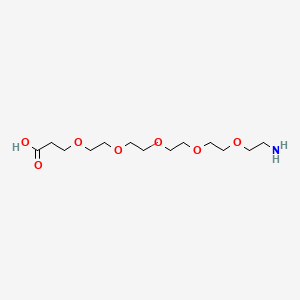

![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)

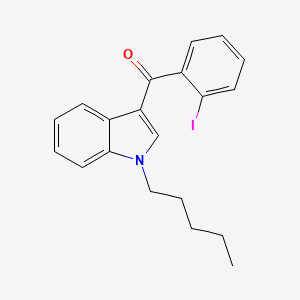

![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)